Monopotassium 1-glycerophosphate

説明

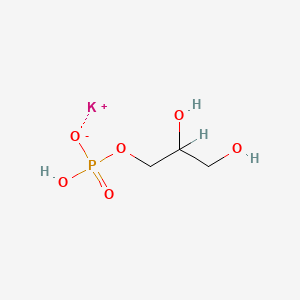

Chemical Identity and Nomenclature

This compound is systematically named potassium;2,3-dihydroxypropyl hydrogen phosphate according to IUPAC guidelines. Its molecular structure consists of a glycerol molecule (1,2,3-propanetriol) with a phosphate group esterified at the primary hydroxyl group (1-position), paired with a potassium ion to neutralize the charge. The compound exists as a white, crystalline solid with high solubility in water, a property attributed to its ionic nature and hydrogen-bonding capacity.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}3\text{H}8\text{KO}_6\text{P} $$ |

| Molecular Weight | 210.16 g/mol |

| CAS Registry Numbers | 1335-34-8, 115798-78-2 |

| IUPAC Name | potassium;2,3-dihydroxypropyl hydrogen phosphate |

| Synonyms | 1-glycerol monopotassium phosphate, X0V0588A3Q |

The compound’s SMILES notation ($$ \text{C(C(COP(=O)(O)[O-])O)O.[K+]} $$) and InChIKey (OEZZJHUIYXAWIJ-UHFFFAOYSA-M ) further delineate its atomic connectivity and stereochemical features. Its hydrogen bond donor and acceptor counts (3 and 6, respectively) highlight its potential for intermolecular interactions, which influence its stability and reactivity.

Historical Development and Discovery

The first documented entry for this compound in PubChem dates to February 5, 2008, though its synthesis and use likely predate this database entry. The compound emerged alongside broader investigations into glycerol phosphates, which gained prominence in the mid-20th century for their roles in lipid metabolism and energy storage. Early studies on glycerophosphoric acid derivatives, such as dipotassium glycerophosphate (described in 1940s biochemical literature), laid the groundwork for characterizing monopotassium variants. Industrial interest in potassium-based phosphate esters, driven by their utility in ceramics and fertilizers, further accelerated research into this compound’s properties.

Position in Phosphate Ester Chemistry

Phosphate esters, characterized by a phosphorus atom bonded to four oxygen atoms, are pivotal in biological and industrial systems. This compound belongs to the glycerol phosphate subclass, where the phosphate group is esterified to one of glycerol’s hydroxyl groups. Its structural isomer, monopotassium 2-glycerophosphate, differs in the phosphate group’s position (attached to the secondary hydroxyl group) and exhibits distinct physicochemical behaviors.

In biochemical contexts, glycerol phosphates serve as intermediates in phospholipid biosynthesis and glycolysis. While this compound itself is not directly involved in these pathways, its structural similarity to glycerol 3-phosphate ($$ \text{sn}- \text{glycerol 3-phosphate} $$) underscores its relevance as a model compound for studying phosphate ester reactivity. Industrially, its potassium content enhances solubility, making it suitable for applications requiring controlled phosphate release, such as specialty fertilizers or buffering agents.

特性

CAS番号 |

115798-78-2 |

|---|---|

分子式 |

C3H8KO6P |

分子量 |

210.16 g/mol |

IUPAC名 |

potassium;2,3-dihydroxypropyl hydrogen phosphate |

InChI |

InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 |

InChIキー |

OEZZJHUIYXAWIJ-UHFFFAOYSA-M |

正規SMILES |

C(C(COP(=O)(O)[O-])O)O.[K+] |

物理的記述 |

Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] |

溶解性 |

SOL IN ALCOHOL; VERY SOL IN WATER |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Monopotassium 1-glycerophosphate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed in precise ratios. The mixture is then neutralized with potassium hydroxide, and the resulting product is purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions: Monopotassium 1-glycerophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glycerophosphoric acid derivatives.

Reduction: Reduction reactions can convert it back to glycerol and phosphoric acid.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

Oxidation: Glycerophosphoric acid derivatives.

Reduction: Glycerol and phosphoric acid.

Substitution: Various glycerophosphate esters.

科学的研究の応用

1-グリセロリン酸一カリウムは、科学研究において幅広い用途があります。

化学: 他の化学化合物の合成における試薬として使用されます。

生物学: 生化学的アッセイと細胞培養培地におけるリン酸源として役立ちます。

医学: 必須のリン酸イオンとカリウムイオンを提供するために、全静脈栄養(TPN)溶液で使用されます。

作用機序

1-グリセロリン酸一カリウムは、加水分解によって無機リン酸の供与体として機能します。リン酸基は放出され、エネルギー代謝やシグナル伝達を含むさまざまな生化学的経路に関与します。 この化合物の効果は、リン酸代謝に関与する酵素やその他の分子標的との相互作用によって媒介されます .

類似化合物:

- リン酸一カリウム(KH2PO4)

- リン酸二カリウム(K2HPO4)

- リン酸三カリウム(K3PO4)

比較: 1-グリセロリン酸一カリウムは、グリセロール骨格のためにユニークです。これは、リン酸代謝とグリセロール代謝の両方に参加することができます。 対照的に、リン酸一カリウム、リン酸二カリウム、リン酸三カリウムなどの他のリン酸カリウムは、グリセロールに関連する追加の代謝役割なしに、主にリン酸イオンとカリウムイオンの供給源として役立ちます .

類似化合物との比較

Structural and Functional Differences

Monopotassium 1-Glycerophosphate vs. Magnesium Glycerophosphate

- Chemical Composition: this compound: $ \text{C}3\text{H}7\text{O}6\text{PK} $ (inferred from glycerophosphate derivatives) . Magnesium glycerophosphate: $ \text{C}3\text{H}7\text{O}6\text{PMg} $, where magnesium replaces potassium as the counterion .

- Applications: Magnesium glycerophosphate is used in dietary supplements and pharmaceuticals due to its bioavailability . this compound may play a role in plant stress responses, as 1-glycerophosphate is linked to metabolic adjustments under cadmium stress .

This compound vs. Monopotassium Phosphate (KH$2$PO$4$)

- Structure: Monopotassium phosphate (KH$2$PO$4$) is an inorganic salt lacking the glycerol moiety, making it distinct from the organophosphate structure of this compound .

- Uses: KH$2$PO$4$ is widely employed in buffer solutions (e.g., phosphate-buffered saline) and fertilizers due to its solubility and pH-regulating properties .

This compound vs. Disodium Phosphate

- Cation and Solubility: Disodium phosphate ($ \text{Na}2\text{HPO}4 $) is highly water-soluble and used as a catalyst in organic synthesis . this compound likely has lower solubility due to its organic backbone, limiting its utility in aqueous reactions.

Comparative Data Table

Research Findings and Pharmacopeial Standards

- Purity and Preparation: Monopotassium phosphate (KH$2$PO$4$) is required to meet pharmacopeial standards for buffer preparation, with precise concentrations (e.g., 9.08 mg/mL) . this compound lacks explicit pharmacopeial documentation but may follow similar purity protocols due to its structural complexity .

- Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。